REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[S:21](Cl)(=[O:23])=[O:22])([O-:14])=[O:13]>ClCCl.C(OCC)(=O)C.CCCCCC>[CH:1]([NH:4][S:21]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N+:12]([O-:14])=[O:13])(=[O:22])=[O:23])([CH3:3])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
11.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10.11 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 6 hr
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with diluted hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the obtained solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.73 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |